4-Chloronaphthalene-1-carbaldehyde

Descripción general

Descripción

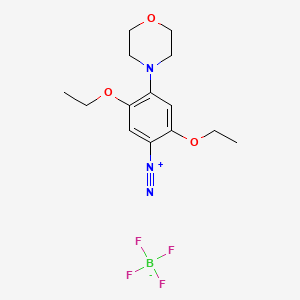

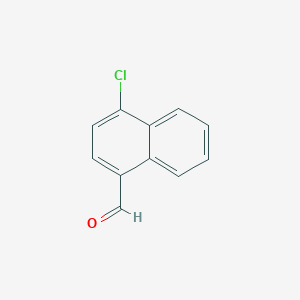

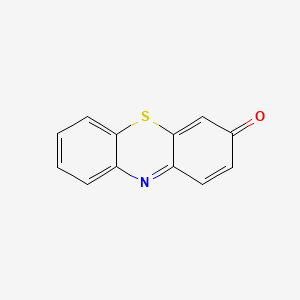

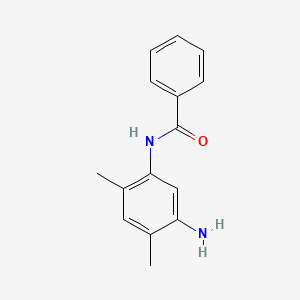

4-Chloronaphthalene-1-carbaldehyde is a chemical compound with the molecular formula C11H7ClO . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4-chloronaphthalene-1-carbaldehyde can be achieved from 1,1-Dichlorodimethyl ether and 1-Chloronaphthalene . More details about the synthetic routes can be found in the referenced sources .Molecular Structure Analysis

The molecular weight of 4-Chloronaphthalene-1-carbaldehyde is 190.62 g/mol. The molecular structure can be further analyzed using various spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloronaphthalene-1-carbaldehyde include its molecular structure, weight, and possibly its melting point, boiling point, and density .Aplicaciones Científicas De Investigación

Synthesis and Optical Properties

A study focused on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines utilized a related compound, 4-chloromethylthiophene-2-carbaldehyde, as a precursor. These compounds exhibited moderate to high fluorescence quantum yields, suggesting their potential application as invisible ink dyes due to their structure-optical property relationships (Bogza et al., 2018).

Diversity-Oriented Synthesis

The potential of 8-halonaphthalene-1-carbaldehyde structures, closely related to 4-Chloronaphthalene-1-carbaldehyde, in diversity-oriented synthesis was highlighted in research aiming to develop a library of polycyclic carbo- and heterocycles. This study underscores the versatility of such compounds in accessing unexplored chemical spaces (Herrera et al., 2016).

Heterocyclic Compound Synthesis

Another example of its application is in the synthesis of diverse indene derivatives from 1-diazonaphthalen-2(1H)-ones via thermal cascade reactions, showcasing the compound's role in facilitating the synthesis of functionalized heterocycles under catalyst-free conditions. This process illustrates the compound's utility in organic synthesis, providing a pathway to functionalized indene derivatives (Magar & Lee, 2013).

Molecular Interaction Studies

In molecular interaction studies, 4-Chloronaphthalene-1-carbaldehyde derivatives have been used to investigate imine-enamine tautomerism, offering insights into solvent effects on molecular structures and interactions. This research contributes to understanding the chemical behavior of compounds under different conditions, which is crucial for their application in chemical synthesis and material science (Tilyabaev et al., 2012).

Advanced Material Synthesis

Furthermore, derivatives of 4-Chloronaphthalene-1-carbaldehyde have been involved in the synthesis of advanced materials, such as polymer photovoltaic devices. The utilization of solvent mixtures, including 1-chloronaphthalene, for preparing polymer films demonstrated the importance of solvent properties in optimizing the self-organization of polymer chains, leading to improved device efficiency (Chen et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYBAABYDNWVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282466 | |

| Record name | 4-chloronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5471-26-1 | |

| Record name | NSC26050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)